Tachysterol

VDR binding receptor affinity vitamin D photoisomers

Tachysterol (CAS 115-61-7, ≥90%) is a structurally distinct seco-steroid isomer of vitamin D3—not a generic precursor. Its trans C6-C7 geometry yields λmax 280 nm (vs. 262 nm for D3), critical for photoproduct modeling and HPLC method validation. As the parent substrate for CYP11A1/CYP27A1 hydroxylation to 20S(OH)T3 and 25(OH)T3—agonists of VDR, AhR, LXRα/β, and PPARγ—it is irreplaceable for multi-receptor seco-steroid research. With negligible native VDR affinity (Kd >20 μM), tachysterol is the definitive negative control for VDR-independent signaling. Substitution with vitamin D3 or 7-DHC invalidates experimental design.

Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
CAS No. 115-61-7
Cat. No. B196371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachysterol
CAS115-61-7
SynonymsErgocalciferol EP Impurity E;  Tachysterol2;  (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Molecular FormulaC28H44O
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
InChIInChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1
InChIKeyXQFJZHAVTPYDIQ-KAYODBBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless Gel to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Tachysterol (CAS 115-61-7) — Structural Isomer of Vitamin D3 and UV-Induced Secosteroid Procurement Overview


Tachysterol (CAS 115-61-7, C28H44O, MW 396.65) is a structural isomer of vitamin D3 (cholecalciferol) and a UV-induced seco-steroid [1]. It is generated from previtamin D3 during the photochemical synthesis of vitamin D3 from 7-dehydrocholesterol (7-DHC) in the skin upon UVB exposure, and is also known as (3β,6E,22E)-9,10-Secoergosta-5(10),6,8,22-tetraen-3-ol [1][2]. As an oily compound with a distinct UV absorption maximum at 280 nm, it differs from vitamin D3 (λmax=262 nm) and is highly susceptible to air oxidation [3][4].

Why Tachysterol Cannot Be Replaced by Generic Vitamin D3 or Its Precursors in Specialized Research


Generic substitution of tachysterol with vitamin D3 or its precursor, 7-dehydrocholesterol (7-DHC), is fundamentally invalid for specialized research applications due to substantial differences in biochemical behavior and bioactivity. Tachysterol is a distinct structural isomer, not a precursor, with a trans-double bond geometry at the C6-C7 position, resulting in a unique VDR binding mode and a vastly different UV absorption profile (λmax 280 nm vs. 262 nm for vitamin D3) [1][2]. While vitamin D3 requires hepatic 25-hydroxylation for significant VDR activation, tachysterol is metabolized by CYP11A1 and CYP27A1 to distinct bioactive hydroxyderivatives (20S(OH)T3 and 25(OH)T3) that act on a broader set of nuclear receptors, including VDR, AhR, LXRs, and PPARγ [3]. Furthermore, unhydroxylated tachysterol itself exhibits minimal VDR binding (Kd >20 μM), in stark contrast to the high affinity of 25-hydroxylated forms and active vitamin D metabolites [4], making it a specialized research tool rather than a vitamin supplement.

Quantitative Differentiation of Tachysterol: A Comparative Evidence Guide for Scientific Selection


VDR Binding Affinity: Tachysterol vs. 25-Hydroxylated Forms and 7-Dehydrocholesterol

Unmodified tachysterol3 exhibits extremely low affinity for the vitamin D receptor (VDR), with a dissociation constant (Kd) greater than 20 μM [1]. This is in stark contrast to its 25-hydroxylated metabolite, 25-hydroxytachysterol3 (25(OH)T3), which demonstrates a much higher affinity with a Kd of 22 nM [1]. The precursor 7-dehydrocholesterol shows no detectable VDR binding even at 10⁻⁶ M [1]. This quantifies tachysterol's role as a pro-drug requiring metabolic activation, unlike direct high-affinity VDR ligands like calcitriol or its own hydroxylated forms.

VDR binding receptor affinity vitamin D photoisomers

Keratinocyte Antiproliferative Activity: Tachysterol3 vs. Vitamin D3 and 25-Hydroxytachysterol3

In cultured human keratinocytes, the antiproliferative potency of tachysterol3 is concentration-dependent but significantly lower than that of vitamin D3 and its own 25-hydroxylated metabolite [1]. While vitamin D3 inhibited ³H-thymidine incorporation (a measure of DNA synthesis and proliferation) at both 10⁻⁸ M and 10⁻⁶ M, tachysterol3 only induced significant inhibition at the higher concentration of 10⁻⁶ M [1]. In contrast, 25-hydroxytachysterol3 was approximately 10- to 100-fold more active than tachysterol3 [1].

keratinocyte antiproliferation skin biology

Metabolic Activation Profile: Tachysterol Generates a Unique Multi-Receptor Agonist Profile Compared to Vitamin D3 Metabolites

Unlike vitamin D3, which is primarily metabolized to 25(OH)D3 and then to the VDR-selective ligand 1,25(OH)2D3, tachysterol is metabolized by CYP11A1 and CYP27A1 to 20S(OH)T3 and 25(OH)T3 [1]. These hydroxyderivatives exhibit a broader receptor activation profile, acting as agonists for the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), liver X receptors (LXRα/β), and peroxisome proliferator-activated receptor γ (PPARγ) [1]. In functional assays, 20S(OH)T3 showed marked activation of AhR, while T3 itself had only minimal effect [1].

metabolism CYP11A1 nuclear receptors

In Vivo Photoproduction Yield: Tachysterol is a Minor but Consistent Cutaneous Photoproduct of 7-DHC

In a human skin equivalent model mimicking in vivo photobiology, UVB irradiation (0.5 J/cm²) of 7-dehydrocholesterol (7-DHC) generates tachysterol as a minor but quantifiable photoproduct, distinct from the major products previtamin D3 and lumisterol [1]. The yield of tachysterol was 6% in the skin equivalent model, nearly identical to the 7% yield observed in human skin ex vivo [1]. This contrasts with the major product, previtamin D3 (35% in model, 36% in human skin) and lumisterol (29% in both) [1].

photobiology UVB irradiation skin model

Distinct UV Absorption Maxima: Tachysterol (280 nm) vs. Vitamin D3 (262 nm)

Tachysterol possesses a unique UV absorption maximum at 280 nm, which is distinct from all other major vitamin D isomers [1][2]. This property facilitates its analytical identification and quantification in complex mixtures. For comparison, vitamin D3 (cholecalciferol) has a λmax of 262 nm, previtamin D3 absorbs maximally at 260 nm, and trans-vitamin D3 absorbs at 276 nm [1].

UV spectroscopy analytical chemistry photostability

Primary Research and Industrial Application Scenarios for Tachysterol (CAS 115-61-7)


Investigating CYP11A1/CYP27A1-Mediated Metabolic Activation and Polypharmacology

Researchers studying the enzymatic conversion of seco-steroids to multi-receptor agonists should use tachysterol as the parent substrate. Studies confirm that CYP11A1 and CYP27A1 hydroxylate tachysterol to 20S(OH)T3 and 25(OH)T3, which subsequently activate VDR, AhR, LXRα/β, and PPARγ, providing a broader receptor engagement profile compared to vitamin D3 metabolites [1].

Studies of Cutaneous Photobiology and Endogenous Vitamin D Synthesis

Tachysterol is an essential reference compound for quantifying and modeling the full spectrum of UVB-induced photoproducts in human skin. Ex vivo and in vitro skin model data show tachysterol is produced at a consistent yield of 6-7% alongside previtamin D3 and lumisterol, making it a necessary component for accurate photochemical modeling [2].

Development of Specialized Analytical Methods for Vitamin D Isomer Separation

Due to its distinct UV absorption maximum at 280 nm (versus 262 nm for vitamin D3 and 260 nm for previtamin D3), tachysterol serves as a critical reference standard for developing and validating HPLC, UHPLC-MS/MS, or spectrophotometric methods designed to separate and quantify closely related vitamin D isomers in complex matrices [3][4].

Probing VDR-Independent or Low-Affinity Seco-Steroid Signaling

Given its extremely low affinity for the VDR (Kd >20 μM), native tachysterol is the preferred reagent for experiments designed to isolate and characterize VDR-independent biological effects of seco-steroids, providing a necessary control to differentiate direct VDR-mediated signaling from alternative pathways [5].

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